N-Methyl-4-chlorobenzylamine hydrochloride
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Overview
Description
N-Methyl-4-chlorobenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is known for its applications in various fields of research and industry. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a chlorine atom attached to the benzyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4-chlorobenzylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzylamine with formaldehyde and hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C for about 30 minutes .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step reactions. For instance, the reaction of 4-chlorobenzylamine with formaldehyde and hydrogen chloride can be followed by purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form N-methyl-4-chlorobenzylamine.
Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-methyl-4-chlorobenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-chlorobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-Methyl-4-chlorobenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the chlorine atom on the benzyl ring.
4-Chlorobenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-4-chlorophenethylamine: Similar structure but has an ethyl group instead of a benzyl group.
Uniqueness: N-Methyl-4-chlorobenzylamine hydrochloride is unique due to the presence of both the methyl group on the nitrogen atom and the chlorine atom on the benzyl ring. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVTQIASNIYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589488 |
Source
|
Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-24-7 |
Source
|
Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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